molecular formula C13H8N2O5 B13755293 (3,5-Dinitrophenyl)(phenyl)methanone CAS No. 51911-74-1

(3,5-Dinitrophenyl)(phenyl)methanone

Cat. No.: B13755293
CAS No.: 51911-74-1
M. Wt: 272.21 g/mol
InChI Key: FHIDEWWHKSJPTK-UHFFFAOYSA-N
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Description

(3,5-Dinitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H8N2O5. It is a derivative of benzophenone, where the phenyl group is substituted with two nitro groups at the 3 and 5 positions. This compound is known for its unique chemical properties and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dinitrophenyl)(phenyl)methanone typically involves the nitration of benzophenone. The reaction is carried out by treating benzophenone with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the rate of nitration and prevent over-nitration. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and concentration of reactants to ensure high yield and purity. The product is then subjected to various purification steps, including filtration, washing, and drying .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dinitrophenyl)(phenyl)methanone undergoes several types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.

    Oxidation: The phenyl group can be oxidized to form various oxidized derivatives

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Dinitrophenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (3,5-Dinitrophenyl)(phenyl)methanone involves its interaction with various molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with nucleophiles. These interactions can affect cellular pathways and enzyme activities, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone
  • (3,5-Diaminophenyl)(phenyl)methanone
  • (3,5-Dinitrophenyl)(4-methoxyphenyl)methanone

Uniqueness

(3,5-Dinitrophenyl)(phenyl)methanone is unique due to the presence of two nitro groups, which significantly enhance its electron-withdrawing properties. This makes it more reactive in nucleophilic substitution reactions compared to similar compounds with fewer or no nitro groups. Additionally, its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

51911-74-1

Molecular Formula

C13H8N2O5

Molecular Weight

272.21 g/mol

IUPAC Name

(3,5-dinitrophenyl)-phenylmethanone

InChI

InChI=1S/C13H8N2O5/c16-13(9-4-2-1-3-5-9)10-6-11(14(17)18)8-12(7-10)15(19)20/h1-8H

InChI Key

FHIDEWWHKSJPTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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